![molecular formula C18H26B2F3NO4 B1426460 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester CAS No. 1622217-15-5](/img/structure/B1426460.png)
6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester
Overview
Description
Synthesis Analysis
Pinacol boronic esters, such as TFDPBPE, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of TFDPBPE is characterized by the presence of a trifluoromethyl group and a pyridine ring, along with two boronic acid pinacol ester groups. The InChI code for this compound is 1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3.Chemical Reactions Analysis
Pinacol boronic esters, including TFDPBPE, are used in various chemical reactions. One notable reaction is the catalytic protodeboronation of these esters, which is achieved using a radical approach . This reaction, when paired with a Matteson–CH2–homologation, allows for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
TFDPBPE has a molecular weight of 399 g/mol. It is typically stored in a freezer to maintain its stability .Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis for the synthesis of biaryls, styrenes, and conjugated olefins .
Drug Delivery Systems
This compound can be used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, it can be used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Formal Total Synthesis
The protodeboronation of this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hydrogenation of Unactivated Alkenes
This compound can be used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
properties
IUPAC Name |
2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXSJKWEYULIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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